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Introduction
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of

numerous chronic diseases, leading to organ dysfunction and failure. In recent years, the

chemokine system, particularly the C-C chemokine receptors type 2 (CCR2) and type 5

(CCR5), has emerged as a critical driver of inflammatory cell recruitment and activation, key

events in the fibrotic cascade. This guide provides a detailed comparison of two chemokine

receptor antagonists, Cenicriviroc (CVC) and Maraviroc (MVC), focusing on their antifibrotic

properties as evidenced by preclinical and clinical data. While both agents target pathways

implicated in fibrosis, they differ in their receptor selectivity, with CVC being a dual CCR2/CCR5

antagonist and MVC being a selective CCR5 antagonist. This distinction may have significant

implications for their therapeutic efficacy across different fibrotic conditions.

Mechanism of Action: Targeting Inflammatory
Pathways
The antifibrotic effects of both Cenicriviroc and Maraviroc are rooted in their ability to block the

signaling of key chemokine receptors involved in the recruitment and activation of inflammatory

and profibrotic cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b192934?utm_src=pdf-interest
https://www.benchchem.com/product/b192934?utm_src=pdf-body
https://www.benchchem.com/product/b192934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cenicriviroc (CVC) is an orally administered dual antagonist of CCR2 and CCR5.[1][2] This

dual antagonism is significant as both receptors and their respective ligands, such as CCL2

and CCL5, are deeply implicated in the pathogenesis of fibrosis.[2] By blocking CCR2, CVC

inhibits the migration of inflammatory monocytes/macrophages to sites of injury.[1][2]

Simultaneously, its CCR5 antagonism interferes with the recruitment of various immune cells,

including T-cells, and the activation of hepatic stellate cells (HSCs), the primary collagen-

producing cells in the liver.[1][2][3]

Maraviroc (MVC) is a selective CCR5 antagonist.[4] Its mechanism of action in fibrosis is

primarily centered on blocking the CCL5-CCR5 axis. This pathway is crucial for the migration

and activation of Kupffer cells and hepatic stellate cells, which are key contributors to liver

inflammation and fibrosis.[4] By inhibiting CCR5, Maraviroc aims to reduce the inflammatory

response and subsequent deposition of extracellular matrix.[4][5]
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Caption: Comparative signaling pathways of Cenicriviroc and Maraviroc in fibrosis.
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Preclinical Data Comparison
Direct comparative preclinical studies between Cenicriviroc and Maraviroc for antifibrotic

effects are not readily available. However, independent studies in various animal models

provide insights into their potential.

Feature Cenicriviroc (CVC) Maraviroc (MVC)

Animal Models

Thioacetamide-induced liver

fibrosis (rat), diet-induced

NASH (mouse), renal fibrosis

(mouse)[2]

Choline-deficient, ethionine-

supplemented (CDE) diet-

induced liver injury and HCC

(mouse)[5]

Key Findings

- Significantly reduced

monocyte/macrophage

recruitment[2]- Significant

reductions in collagen

deposition and collagen type 1

expression in liver and

kidney[2]- In the NASH model,

CVC significantly reduced the

NAFLD activity score[2]

- Reduced liver fibrosis, injury,

and tumor burden[5]-

Suppressed macrophage

accumulation and the liver

progenitor cell response[5]-

Inhibited the transition of liver

macrophages to a pro-tumoral

M2 phenotype[5]

Mechanism Insights

Potent anti-inflammatory and

antifibrotic activity across a

range of fibrosis models.[2]

Reduces hepatic inflammation

and fibrosis by targeting

CCR5-expressing

macrophages.[5]

Clinical Evidence in Liver Fibrosis
Clinical trials for Cenicriviroc have primarily focused on nonalcoholic steatohepatitis (NASH),

while studies involving Maraviroc's antifibrotic effects have been conducted mainly in the

context of HIV infection, often with viral hepatitis co-infection.

Cenicriviroc in NASH-Associated Fibrosis
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Study Phase Key Endpoint & Result

CENTAUR (NCT02217475) 2b

- Primary Endpoint (NASH

resolution): Not met. 16-19%

of CVC-treated patients vs.

19% in placebo (p=0.52).[1]-

Secondary Endpoint (Fibrosis

improvement ≥1 stage without

worsening of NASH): Met. 20%

of CVC-treated patients vs.

10% in placebo (p=0.02).[1][6]

AURORA (NCT03028740) 3

- Primary Endpoint (Fibrosis

improvement ≥1 stage without

worsening of steatohepatitis at

Month 12): Not met. 22.3% in

the CVC group vs. 25.5% in

the placebo group (p=0.21).[7]

Despite promising results in the Phase 2b CENTAUR trial, the Phase 3 AURORA study did not

demonstrate a statistically significant antifibrotic effect of Cenicriviroc in a larger population of

patients with NASH and liver fibrosis.[7] The development of Cenicriviroc for this indication

was subsequently terminated.[8]

Maraviroc in Liver Fibrosis (HIV Co-infection Context)
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Study Type Population Key Findings

Retrospective Pilot Study
71 HIV/HCV co-infected

patients

- After a median follow-up of

18.45 months, 11 patients

showed improvement in

fibrosis stage, while 5

progressed.[9]- In patients

treated for over two years

(n=38), 29.62% showed

regression of liver fibrosis by at

least one stage.[9][10]

Feasibility RCT
53 people with HIV and

NAFLD

- The study demonstrated the

safety and feasibility of a larger

trial.[4]- No significant

differences were observed in

the change from baseline in

liver stiffness, controlled

attenuation parameter, or

Enhanced Liver Fibrosis (ELF)

scores between the Maraviroc

and control groups.[4]

The clinical data for Maraviroc's antifibrotic effects are less extensive than for Cenicriviroc and

are primarily derived from studies in people living with HIV, where the underlying drivers of liver

injury may differ from those in NASH. A retrospective study in HIV/HCV co-infected patients

suggested a potential benefit in reducing fibrosis progression, particularly with longer treatment

duration.[9][10] However, a recent feasibility randomized controlled trial in people with HIV and

NAFLD did not show a significant impact on markers of liver steatosis and fibrosis.[4]

Experimental Protocols
Cenicriviroc Preclinical Models[2]
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Experimental Workflow for CVC Preclinical Studies

Animal Models:
- TAA-induced Liver Fibrosis (Rats)

- Diet-induced NASH (Mice)
- Unilateral Ureteral Obstruction (UUO)

  Kidney Fibrosis (Mice)

Drug Administration:
Cenicriviroc (various doses,

 e.g., ≥20 mg/kg/day) or Vehicle

Assessments:
- Histopathology (Collagen Deposition)

- Gene Expression (e.g., Collagen Type 1 mRNA)
- Protein Expression

- Monocyte/Macrophage Recruitment

Click to download full resolution via product page

Caption: Workflow for Cenicriviroc preclinical antifibrotic studies.

Thioacetamide (TAA)-Induced Liver Fibrosis in Rats: Male Sprague-Dawley rats were

administered TAA intraperitoneally to induce liver fibrosis. Cenicriviroc or vehicle was

administered orally.
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Diet-Induced Non-alcoholic Steatohepatitis (NASH) in Mice: Mice were fed a high-fat, high-

carbohydrate diet to induce NASH. Cenicriviroc or vehicle was administered orally.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice: Renal fibrosis was

induced by surgical ligation of one ureter. Cenicriviroc or vehicle was administered.

Assessments: Liver and kidney tissues were collected for histological analysis of collagen

deposition (e.g., Sirius Red staining), and gene and protein expression analysis of fibrotic

markers. Monocyte/macrophage recruitment was assessed in a thioglycollate-induced

peritonitis model.[2]

Maraviroc Preclinical Model[5]
Choline-Deficient, Ethionine-Supplemented (CDE) Diet in Mice: This diet induces chronic

liver injury, inflammation, fibrosis, and ultimately hepatocellular carcinoma (HCC). Mice were

fed the CDE diet with or without Maraviroc in their drinking water.

Assessments: Livers were analyzed for tumor development, fibrosis (Sirius Red staining),

and markers of liver injury. Immunohistochemistry, RNA, and protein expression analyses

were used to quantify liver progenitor cells and macrophage populations and their activation

status.

Summary and Future Directions
Cenicriviroc, with its dual CCR2/CCR5 antagonism, demonstrated a clear antifibrotic effect in

preclinical models and showed a promising signal in a Phase 2b clinical trial for NASH-related

fibrosis.[1][2] However, these findings were not confirmed in a large-scale Phase 3 trial, leading

to the cessation of its development for this indication.[7]

Maraviroc, a selective CCR5 antagonist, has also shown antifibrotic potential in preclinical

models of liver injury and in a retrospective clinical study of HIV/HCV co-infected individuals.[5]

[9][10] However, a prospective randomized feasibility study in people with HIV and NAFLD did

not show a significant effect on non-invasive markers of fibrosis.[4]

In conclusion, while both Cenicriviroc and Maraviroc target chemokine pathways central to the

development of fibrosis, their clinical efficacy remains to be definitively established. The

disparate outcomes between preclinical models and late-stage clinical trials for Cenicriviroc
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underscore the challenges in translating findings from animal models to human disease. For

Maraviroc, further investigation in larger, well-controlled clinical trials is necessary to clarify its

potential as an antifibrotic agent, particularly in non-HIV-related liver diseases. The differential

roles of CCR2 and CCR5 in various fibrotic conditions may warrant a more nuanced approach

to chemokine receptor antagonism in the future.
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[https://www.benchchem.com/product/b192934#comparing-the-antifibrotic-effects-of-
cenicriviroc-and-maraviroc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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